molecular formula C15H18N2O5S B11277634 6-methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)-2H-chromen-2-one

6-methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)-2H-chromen-2-one

Cat. No.: B11277634
M. Wt: 338.4 g/mol
InChI Key: CAAUWSSNKRCCEA-UHFFFAOYSA-N
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Description

6-methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a methoxy group, a piperazine ring, and a sulfonyl group attached to the chromen-2-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the chromen-2-one core using methyl iodide and a base.

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions, where the chromen-2-one derivative reacts with 4-methylpiperazine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds with specific properties.

Mechanism of Action

The mechanism of action of 6-methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes, receptors, or proteins, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

6-methoxy-3-((4-methylpiperazin-1-yl)sulfonyl)-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Quinoxaline derivatives, quinoline derivatives, and other chromen-2-one derivatives.

    Uniqueness: The presence of the methoxy group, piperazine ring, and sulfonyl group in this compound imparts unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

6-methoxy-3-(4-methylpiperazin-1-yl)sulfonylchromen-2-one

InChI

InChI=1S/C15H18N2O5S/c1-16-5-7-17(8-6-16)23(19,20)14-10-11-9-12(21-2)3-4-13(11)22-15(14)18/h3-4,9-10H,5-8H2,1-2H3

InChI Key

CAAUWSSNKRCCEA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O

Origin of Product

United States

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